Potassium tetraethynylborate

Catalog No.
S659116
CAS No.
M.F
C8H4BK
M. Wt
150.03 g/mol
Availability
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Potassium tetraethynylborate

Product Name

Potassium tetraethynylborate

IUPAC Name

potassium;tetraethynylboranuide

Molecular Formula

C8H4BK

Molecular Weight

150.03 g/mol

InChI

InChI=1S/C8H4B.K/c1-5-9(6-2,7-3)8-4;/h1-4H;/q-1;+1

InChI Key

PESUPMNSZGLKJA-UHFFFAOYSA-N

SMILES

[B-](C#C)(C#C)(C#C)C#C.[K+]

Canonical SMILES

[B-](C#C)(C#C)(C#C)C#C.[K+]

Potassium tetraethynylborate is an alkynylborate salt and a terminal acetylenic compound. It contains a tetraethynylborate.

Potassium tetraethynylborate is an organoboron compound with the chemical formula KB C2H2 4\text{KB C}_2\text{H}_2\text{ }_4. It is characterized by its unique structure, where a potassium ion is coordinated to a tetraethynylborate group. This compound typically appears as a colorless or white solid and is notable for its low solubility in water, making it a rare example of a water-insoluble potassium salt. Its solubility profile shows that it is more soluble in organic solvents, which enhances its utility in various chemical applications .

, primarily due to the reactivity of the ethynyl groups. It can undergo:

  • Nucleophilic Substitution Reactions: The ethynyl groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Cross-Coupling Reactions: In the presence of suitable catalysts, potassium tetraethynylborate can engage in cross-coupling reactions to form more complex organic molecules.
  • Decomposition Reactions: Under certain conditions, it may decompose to release boron-containing species and ethyne.

The specific reactions depend on the conditions and the presence of other reactants, showcasing its versatility in synthetic organic chemistry.

Potassium tetraethynylborate can be synthesized through various methods:

  • Direct Reaction Method:
    • The synthesis typically involves the reaction of potassium metal with tetraethynylborane under inert conditions. This method ensures that moisture and air do not interfere with the reaction.
    • General reaction:
      K+B C2H2 4KB C2H2 4\text{K}+\text{B C}_2\text{H}_2\text{ }_4\rightarrow \text{KB C}_2\text{H}_2\text{ }_4
  • Salt Metathesis:
    • A salt metathesis reaction can also be employed where potassium chloride reacts with sodium tetraethynylborate:
      KCl+NaB C2H2 4KB C2H2 4+NaCl\text{KCl}+\text{NaB C}_2\text{H}_2\text{ }_4\rightarrow \text{KB C}_2\text{H}_2\text{ }_4+\text{NaCl}

These methods highlight the adaptability of synthesis routes depending on available reagents and desired purity levels.

Potassium tetraethynylborate finds applications in various fields:

  • Analytical Chemistry: It is used as a reagent for detecting potassium ions through precipitation methods due to its low solubility in water.
  • Organic Synthesis: The compound serves as a source of ethynyl groups in synthetic pathways, facilitating the formation of complex organic molecules.
  • Material Science: Its unique properties are explored in developing new materials with specific electronic or optical characteristics.

Interaction studies involving potassium tetraethynylborate primarily focus on its reactivity with other chemical species. Research has shown that:

  • It can selectively react with electrophilic agents, enhancing its utility in organic synthesis.
  • Studies on its interactions reveal potential pathways for modifying biomolecules, particularly those containing sulfur groups.

Such interactions contribute to understanding how this compound can be applied in both synthetic and biological contexts.

Potassium tetraethynylborate shares similarities with several other organoboron compounds. Here are some comparable compounds along with their unique properties:

Compound NameFormulaUnique Properties
Sodium tetraphenylborateNaB C6H5)4\text{NaB C}_6\text{H}_5)_4Highly soluble in organic solvents; used as a precipitating agent.
Sodium tetraethylborateNaB C2H5)4\text{NaB C}_2\text{H}_5)_4Pyrophoric; acts as an ethyl transfer reagent.
Potassium borohydrideKBH4\text{KBH}_4Strong reducing agent; less sensitive to air than others.
Potassium tetraphenylborateKB C6H5)4\text{KB C}_6\text{H}_5)_4Water-insoluble; used for gravimetric analysis of potassium ions.

Potassium tetraethynylborate stands out due to its unique ethynyl groups and low water solubility, making it particularly useful for specific applications where other boron compounds may not be suitable. The distinct reactivity profile and solubility characteristics further emphasize its uniqueness among similar compounds .

Wikipedia

Potassium tetraethynylborate

Dates

Last modified: 02-18-2024

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